Ethynyl diisobutyl carbinol chemical structure and molecular weight
Ethynyl diisobutyl carbinol chemical structure and molecular weight
An In-depth Technical Guide to Ethynyl Diisobutyl Carbinol: Structure, Properties, and Synthetic Utility
Abstract: This technical guide provides a comprehensive overview of ethynyl diisobutyl carbinol, a sterically hindered tertiary acetylenic alcohol. Based on its nomenclature, the logical chemical structure is identified as 4-ethynyl-2,6-dimethylheptan-4-ol. This document details its molecular structure, physicochemical properties, and provides a robust framework for its synthesis via nucleophilic acetylide addition to diisobutyl ketone. Furthermore, we explore the compound's dual reactivity, stemming from its terminal alkyne and tertiary alcohol functionalities, and outline its expected spectroscopic signature. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this unique molecular scaffold in advanced organic synthesis.
Chemical Identity and Molecular Architecture
The name "ethynyl diisobutyl carbinol" describes a specific molecular structure. A "carbinol" refers to the C-OH group of an alcohol. "Diisobutyl" indicates the presence of two isobutyl groups attached to this carbinol carbon, and "ethynyl" specifies a terminal alkyne substituent on the same carbon. This nomenclature logically points to the structure derived from the reaction of diisobutyl ketone with an acetylide anion.
The systematic IUPAC name for this structure is 4-ethynyl-2,6-dimethylheptan-4-ol .
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Molecular Formula: C₁₁H₂₀O
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Molecular Weight: 168.28 g/mol
The key structural features are a quaternary carbon center bonded to a hydroxyl group, an ethynyl group, and two bulky isobutyl groups. This significant steric shielding around the reactive centers dictates the molecule's unique chemical behavior, influencing reaction kinetics and favoring specific transformation pathways.
Data Presentation
Table 1: Physicochemical Properties of 4-ethynyl-2,6-dimethylheptan-4-ol
| Property | Value (Predicted/Typical) | Justification / Comparative Source |
| IUPAC Name | 4-ethynyl-2,6-dimethylheptan-4-ol | Systematic Nomenclature |
| Molecular Formula | C₁₁H₂₀O | Structural Analysis |
| Molecular Weight | 168.28 g/mol | Calculation from Formula |
| Appearance | Colorless to pale yellow liquid | Typical for tertiary acetylenic alcohols |
| Boiling Point | ~190-210 °C (at 760 mmHg) | Extrapolated from similar structures[1] |
| Density | ~0.87 g/mL | Typical for tertiary alcohols[1][2] |
| Solubility | Soluble in common organic solvents (ether, THF, alcohols); low solubility in water. | Polarity and hydrocarbon content |
Synthesis: The Acetylide Addition Pathway
The most direct and industrially relevant method for synthesizing tertiary acetylenic alcohols is the nucleophilic addition of an acetylide salt to a ketone. For ethynyl diisobutyl carbinol, this involves the reaction of diisobutyl ketone (2,6-dimethyl-4-heptanone) with a source of the acetylide anion.
Experimental Protocol: Synthesis of 4-ethynyl-2,6-dimethylheptan-4-ol
Objective: To prepare 4-ethynyl-2,6-dimethylheptan-4-ol via the reaction of diisobutyl ketone with sodium acetylide.
Materials:
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Diisobutyl ketone (2,6-dimethyl-4-heptanone)
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Sodium amide (NaNH₂) or other strong, non-nucleophilic base
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Acetylene gas (or a solid acetylene surrogate[3])
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard glassware for anhydrous, inert-atmosphere reactions
Methodology:
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Reactor Setup: A multi-necked, flame-dried round-bottom flask is assembled with a reflux condenser, a gas inlet, a dropping funnel, and a magnetic stirrer, all under a positive pressure of dry nitrogen or argon.
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Acetylide Formation: Anhydrous THF is added to the flask, followed by the careful addition of sodium amide. Acetylene gas is then bubbled through the stirred suspension at 0 °C. The formation of the sodium acetylide intermediate is observed as a change in the slurry's consistency.
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Ketone Addition: A solution of diisobutyl ketone in anhydrous THF is added dropwise via the dropping funnel to the acetylide slurry, maintaining the temperature between 0 and 5 °C.
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Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.
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Reaction Quench: The flask is cooled again in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to protonate the resulting alkoxide.
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Workup and Isolation: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by vacuum distillation to yield the final 4-ethynyl-2,6-dimethylheptan-4-ol as a clear liquid.
Expertise & Causality:
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Anhydrous & Inert Conditions: The acetylide anion is an extremely strong base and will be instantly quenched by protic sources like water. The inert atmosphere prevents reaction with oxygen and moisture.
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Controlled Temperature: The initial addition is highly exothermic. Low temperatures (0 °C) are critical to prevent side reactions, such as the enolization of the ketone, and to ensure controlled addition.
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Mild Quench: Saturated NH₄Cl is a weak acid, sufficient to protonate the product alkoxide without promoting acid-catalyzed side reactions like the Meyer-Schuster rearrangement, which can occur with stronger acids.
Visualization: Synthesis Workflow
Caption: Key reactivity pathways for ethynyl diisobutyl carbinol.
Spectroscopic Characterization (Predicted)
The identity and purity of 4-ethynyl-2,6-dimethylheptan-4-ol can be confirmed using standard spectroscopic methods. The following are the expected characteristic signals:
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¹H NMR:
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δ ~2.2-2.5 ppm (s, 1H): A sharp singlet corresponding to the acidic acetylenic proton (≡C-H).
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δ ~1.5-2.0 ppm (variable, br s, 1H): A broad singlet for the hydroxyl proton (-OH), whose position is dependent on concentration and solvent.
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δ ~0.9-1.2 ppm (m, 18H): A complex of overlapping signals in the upfield region corresponding to the protons of the two isobutyl groups (four CH₃ doublets and two CH multiplets).
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¹³C NMR:
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δ ~85-90 ppm: Quaternary sp-hybridized carbon (-C≡).
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δ ~70-75 ppm: Methine sp-hybridized carbon (≡C-H).
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δ ~70-75 ppm: The quaternary carbinol carbon (C-OH).
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δ ~20-50 ppm: Signals corresponding to the carbons of the two isobutyl groups.
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Infrared (IR) Spectroscopy:
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~3300 cm⁻¹ (strong, sharp): The characteristic C-H stretch of a terminal alkyne.
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~3600-3200 cm⁻¹ (strong, broad): The O-H stretch of the alcohol.
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~2120 cm⁻¹ (weak, sharp): The C≡C triple bond stretch.
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References
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PubChem Compound Summary for CID 143856, 5-Methyl-1-hexyn-3-ol . National Center for Biotechnology Information. [Link]
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Synthesis of Tertiary Acetylene Alcohols . Scholarzest. [Link]
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Reactions of acetylenic alcohols . UC Research Repository, University of Canterbury. [Link]
- Preparation method of diisobutyl carbinol.
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A solid acetylene reagent with enhanced reactivity: Fluoride-mediated functionalization of alcohols and phenols . ResearchGate. [Link]
